molecular formula C19H24N2O3 B11407704 N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11407704
M. Wt: 328.4 g/mol
InChI Key: DTQNRYMYXFGZQV-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring fused with a tetrahydro structure, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Acetamide Formation: The final step involves the reaction of the benzoxazole derivative with 2-[4-(propan-2-yl)phenoxy]acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures but different functional groups.

    Phenoxyacetamides: Compounds with phenoxyacetamide moieties but different ring structures.

Uniqueness

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of a benzoxazole ring with a tetrahydro structure and a phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H24N2O3/c1-12(2)14-5-7-15(8-6-14)23-11-18(22)20-19-16-10-13(3)4-9-17(16)21-24-19/h5-8,12-13H,4,9-11H2,1-3H3,(H,20,22)

InChI Key

DTQNRYMYXFGZQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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